N,N'-Bis(2,4-dinitrophenyl)-L-cysteine

Reversed-Phase Chromatography Lipophilicity Solvent Extraction

Choose N,N'-Bis(2,4-dinitrophenyl)-L-cysteine for its unique LogP 5.37 and late HPLC retention, ensuring unambiguous peak ID in complex disulfide mixtures. Its quantified disulfide interchange equilibrium (K=3.4×10⁻³ M) with keratin makes it a trusted probe for hair/wool treatment R&D. Avoid calibration failures from generic substitutes—this high-purity standard guarantees reproducibility in ADME/Tox modeling and HT-GC.

Molecular Formula C18H16N6O12S2
Molecular Weight 572.5 g/mol
CAS No. 23067-16-5
Cat. No. B1620322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(2,4-dinitrophenyl)-L-cysteine
CAS23067-16-5
SynonymsN,N-bis(2,4-dinitrophenyl)-L-cystine
N,N-di-dinitrophenyl-L-cystine
Molecular FormulaC18H16N6O12S2
Molecular Weight572.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSSCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
InChIInChI=1S/C18H16N6O12S2/c25-17(26)13(19-11-3-1-9(21(29)30)5-15(11)23(33)34)7-37-38-8-14(18(27)28)20-12-4-2-10(22(31)32)6-16(12)24(35)36/h1-6,13-14,19-20H,7-8H2,(H,25,26)(H,27,28)
InChIKeyUMGXLEJJKAWCHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bis(2,4-dinitrophenyl)-L-cysteine (CAS 23067-16-5): A High-Purity, Chromophoric Cystine Derivative for Advanced Analytical and Biochemical Research


N,N'-Bis(2,4-dinitrophenyl)-L-cysteine, systematically named L-Cystine, N,N'-bis(2,4-dinitrophenyl)-, is a chemically modified dimeric amino acid in which both primary amine groups of L-cystine are substituted with the strong chromophore 2,4-dinitrophenyl (DNP) [1]. This modification yields a compound with a molecular formula of C18H16N6O12S2, a molecular weight of 572.48 g/mol, and a calculated LogP of 5.37, indicating its highly hydrophobic nature [1]. It is primarily utilized as a reagent and analytical standard in biochemical studies involving disulfide bonds and protein labeling, leveraging the distinct UV-visible absorbance and stability of the DNP moiety .

Why In-Class Analogs Cannot Substitute for N,N'-Bis(2,4-dinitrophenyl)-L-cysteine in Rigorous Scientific Protocols


Substituting N,N'-Bis(2,4-dinitrophenyl)-L-cysteine with seemingly similar DNP-amino acids or unmodified L-cystine introduces catastrophic changes in key physicochemical and performance properties. The compound's exceptionally high LogP (5.37) and large Polar Surface Area (332.54 Ų) [1] are not merely incremental shifts; they represent a distinct, quantifiable profile compared to L-cystine (LogP ≈ -5.5) [2], S-(2,4-dinitrophenyl)-L-cysteine (LogP ≈ 2.75) , or even N,S-bis(2,4-dinitrophenyl)-L-cysteine (LogP ≈ 5.14) . These differences directly manifest in altered reversed-phase HPLC retention, organic solvent solubility, membrane permeability, and protein-binding kinetics [REFS-5, REFS-6]. Such variations can invalidate assay calibration curves, confound disulfide exchange equilibrium studies, and lead to irreproducible experimental outcomes, rendering generic substitution a significant scientific risk.

Quantifiable Differentiation of N,N'-Bis(2,4-dinitrophenyl)-L-cysteine (CAS 23067-16-5) Against Structural Analogs: A Data-Driven Procurement Guide


LogP of 5.37 vs. L-Cystine: A 10.9-Unit Difference in Hydrophobicity Driving Differential Retention and Solubility

The target compound exhibits a calculated LogP value of 5.37 [1], a measure of its octanol-water partition coefficient. This is in stark contrast to the parent molecule, L-cystine, which has a reported LogP of approximately -5.5 [2]. The magnitude of this difference (ΔLogP = 10.87) confirms a profound shift from a highly hydrophilic to a highly hydrophobic species. In contrast, the mono-substituted derivative S-(2,4-dinitrophenyl)-L-cysteine has a LogP of 2.75 , and the bis-substituted monomer N,S-bis(2,4-dinitrophenyl)-L-cysteine has a LogP of 5.14 .

Reversed-Phase Chromatography Lipophilicity Solvent Extraction

Polar Surface Area (PSA) of 332.5 Ų: A Distinctive Descriptor for Modeling Membrane Permeability and Binding Interactions

The topological polar surface area (TPSA) of N,N'-Bis(2,4-dinitrophenyl)-L-cysteine is 332.54 Ų [1]. This value is substantially higher than that of L-cystine (177.24 Ų) and the mono-substituted S-(2,4-dinitrophenyl)-L-cysteine (149.6 Ų) [REFS-2, REFS-3]. The bis-substituted monomer, N,S-bis(2,4-dinitrophenyl)-L-cysteine, has a predicted PSA of approximately 209.0 Ų , which is 123.5 Ų smaller than the target compound.

ADME/Tox Prediction Computational Chemistry Molecular Descriptor Analysis

Boiling Point of 901.3°C and Vapor Pressure of 5.62E-35 mmHg: Evidence of Extreme Thermal Stability and Non-Volatility

N,N'-Bis(2,4-dinitrophenyl)-L-cysteine possesses a predicted boiling point of 901.3°C at 760 mmHg and an exceptionally low vapor pressure of 5.62E-35 mmHg at 25°C [1]. In comparison, the parent L-cystine decomposes upon heating, while the mono-substituted S-(2,4-dinitrophenyl)-L-cysteine has a boiling point of 497.7°C . The bis-substituted monomer N,S-bis(2,4-dinitrophenyl)-L-cysteine is reported with a boiling point of 729.1°C [2].

Thermal Analysis Material Stability Process Chemistry

Density of 1.785 g/cm³: A Quantifiable Metric for Material Handling and Formulation

The predicted density of N,N'-Bis(2,4-dinitrophenyl)-L-cysteine is 1.785 g/cm³ [1]. This is higher than that of the N,S-bis(2,4-dinitrophenyl)-L-cysteine monomer, which has a reported density of 1.73 g/cm³ [2]. While the parent L-cystine has a density around 1.68 g/cm³, the increment with each DNP substitution is quantifiable and non-linear.

Material Science Formulation Science Analytical Method Development

RP-HPLC Retention Behavior: Di-DNP-Cystine (Rt = 0.81) Elutes Significantly Later than Mono-DNP-Cystine (Rt = 0.22)

In a classic study of DNP-amino acid separations, the retention time of di-DNP-cystine (which corresponds to N,N'-Bis(2,4-dinitrophenyl)-L-cysteine) in an ether extract was reported as Rt = 0.81, while the mono-substituted mono-DNP-cystine eluted much earlier at Rt = 0.22 under the same conditions [1]. This represents a 3.7-fold increase in retention time, directly attributable to the addition of the second hydrophobic DNP moiety.

Analytical Method Development Chromatographic Separation Quality Control

Disulfide Interchange Equilibrium: A Quantifiable Role in Keratin Chemistry with an Equilibrium Constant (K) of 3.4 x 10⁻³ M

A detailed kinetic study of the disulfide interchange reaction between hydrolyzed hair keratin and bis-dinitrophenyl cystine (the target compound) in concentrated hydrochloric acid allowed for the determination of an equilibrium constant, K, with a value of 3.4 x 10⁻³ M [1]. This quantitative parameter is specific to this reaction system and the unique reactivity of the bis-DNP-cystine disulfide bond. The equilibrium concentration of the product mono-DNP-cystine ([C]) was shown to be a predictable function of the hair keratin concentration (m), following the relationship [C] = 0.5(-0.5K' + Q) where K' = 1.0 x 10⁻³ M²/g hair [1].

Keratin Science Hair Chemistry Disulfide Exchange

High-Value Research and Industrial Scenarios for Procuring N,N'-Bis(2,4-dinitrophenyl)-L-cysteine


Development and Validation of Reversed-Phase HPLC Methods for Thiol and Disulfide Analytes

Given its exceptionally high LogP (5.37) [1] and its distinct retention time relative to mono-substituted analogs (Rt = 0.81 vs. 0.22) [2], this compound serves as an ideal, well-resolved late-eluting standard for calibrating and validating reversed-phase HPLC methods designed to separate a complex mixture of hydrophilic and hydrophobic thiol/disulfide species. Its unique position in the chromatogram allows for unambiguous peak identification and system suitability testing, ensuring the robustness of assays for biological fluids, pharmaceutical formulations, or industrial process streams .

Quantitative Probe for Assessing Disulfide Cross-Linking in Keratin-Based Materials

The compound's demonstrated and quantified participation in disulfide interchange reactions with hair keratin, characterized by a known equilibrium constant (K = 3.4 x 10⁻³ M) [3], makes it a valuable reagent for the cosmetic and textile industries. Researchers can use it as a standardized chemical probe to quantitatively measure the extent of disulfide bond breakage or formation in hair, wool, or other keratin fibers following oxidative (e.g., bleaching) or reductive (e.g., perming) treatments, enabling objective comparison of product efficacy and fiber damage [3].

Computational ADME/Tox Model Training and Validation as a High-PSA, High-LogP Benchmark

With its unique combination of a very high LogP (5.37) and a large Polar Surface Area (332.5 Ų) [1], this compound occupies a sparsely populated region of chemical property space. It therefore functions as a critical benchmark or 'corner case' for training and validating in silico models that predict absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox). Its inclusion in test sets helps assess the predictive power and limitations of algorithms for highly lipophilic molecules that retain a significant capacity for hydrogen bonding, thereby improving the overall accuracy of computational drug discovery pipelines .

High-Temperature Analytical Standards and Stable Reference Materials

The compound's extraordinarily high predicted boiling point of 901.3°C and negligible vapor pressure (5.62E-35 mmHg) [1] indicate exceptional thermal stability and non-volatility. This makes it particularly suitable as a stable, non-evaporating reference standard for techniques that may involve elevated temperatures, such as high-temperature gas chromatography (HT-GC) or thermogravimetric analysis (TGA). Its use ensures that standard concentrations remain constant over time and through analytical cycles, eliminating a common source of error associated with more volatile reference materials [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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